molecular formula C14H22ClNO B8256769 alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride) CAS No. 2707567-71-1

alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride)

Cat. No.: B8256769
CAS No.: 2707567-71-1
M. Wt: 255.78 g/mol
InChI Key: HPNGLSZEKQBTRF-UHFFFAOYSA-N
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Description

Alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride): is an analytical reference standard categorized as a cathinone. It is primarily used in research and forensic applications . The compound has a molecular formula of C14H21NO • HCl and a molecular weight of 255.8 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride) involves the reaction of 3,3-dimethylbutyrophenone with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide (DMSO) and is carried out at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: Alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride) is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride) involves its interaction with specific molecular targets and pathways. As a cathinone, it likely affects the central nervous system by increasing the release of neurotransmitters such as dopamine and norepinephrine. This action is similar to other stimulant compounds, leading to increased alertness and energy .

Comparison with Similar Compounds

  • Alpha-ethylaminohexanophenone (hydrochloride)
  • Methcathinone
  • Mephedrone

Comparison: Alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride) is unique due to its specific molecular structure, which influences its pharmacological effects and applications. Compared to similar compounds, it may have different potency, duration of action, and side effect profiles .

Properties

IUPAC Name

2-(ethylamino)-3,3-dimethyl-1-phenylbutan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-5-15-13(14(2,3)4)12(16)11-9-7-6-8-10-11;/h6-10,13,15H,5H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNGLSZEKQBTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(=O)C1=CC=CC=C1)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101342426
Record name 2-(Ethylamino)-3,3-dimethyl-1-phenylbutan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2707567-71-1
Record name 2-(Ethylamino)-3,3-dimethyl-1-phenylbutan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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